(4-Prop-2-ynyl-phenyl)-carbamic acid tert-butyl ester
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Overview
Description
tert-butyl N-[4-(prop-2-yn-1-yl)phenyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a phenyl ring, and a prop-2-yn-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(prop-2-yn-1-yl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(prop-2-yn-1-yl)phenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[4-(prop-2-yn-1-yl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to convert the carbamate group into an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of tert-butyl N-[4-(prop-2-yn-1-yl)phenyl]amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[4-(prop-2-yn-1-yl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology: Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development .
Medicine: In medicine, tert-butyl N-[4-(prop-2-yn-1-yl)phenyl]carbamate is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(prop-2-yn-1-yl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
- tert-butyl N-[3-(pyridin-4-yl)prop-2-yn-1-yl]carbamate
- tert-butyl N-{[4-(prop-2-yn-1-yloxy)phenyl]methyl}carbamate
- tert-butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate
Comparison: tert-butyl N-[4-(prop-2-yn-1-yl)phenyl]carbamate is unique due to the presence of the prop-2-yn-1-yl group attached to the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C14H17NO2 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl N-(4-prop-2-ynylphenyl)carbamate |
InChI |
InChI=1S/C14H17NO2/c1-5-6-11-7-9-12(10-8-11)15-13(16)17-14(2,3)4/h1,7-10H,6H2,2-4H3,(H,15,16) |
InChI Key |
FQKMRIJPQXEDTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC#C |
Origin of Product |
United States |
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